Cas no 1805382-11-9 (2-(Aminomethyl)-5-bromo-4-(difluoromethyl)-3-methylpyridine)

2-(Aminomethyl)-5-bromo-4-(difluoromethyl)-3-methylpyridine is a brominated and difluoromethyl-substituted pyridine derivative with a reactive aminomethyl functional group. This compound is of interest in pharmaceutical and agrochemical research due to its versatile reactivity, enabling further derivatization for the development of bioactive molecules. The presence of both bromine and difluoromethyl groups enhances its potential as a building block for cross-coupling reactions and fluorine-containing analogs. The aminomethyl moiety allows for additional modifications, such as amide formation or reductive alkylation. Its structural features make it a valuable intermediate for synthesizing compounds with potential applications in medicinal chemistry and crop protection. The compound is typically handled under controlled conditions due to its reactivity.
2-(Aminomethyl)-5-bromo-4-(difluoromethyl)-3-methylpyridine structure
1805382-11-9 structure
商品名:2-(Aminomethyl)-5-bromo-4-(difluoromethyl)-3-methylpyridine
CAS番号:1805382-11-9
MF:C8H9BrF2N2
メガワット:251.071267843246
CID:4861719

2-(Aminomethyl)-5-bromo-4-(difluoromethyl)-3-methylpyridine 化学的及び物理的性質

名前と識別子

    • 2-(Aminomethyl)-5-bromo-4-(difluoromethyl)-3-methylpyridine
    • インチ: 1S/C8H9BrF2N2/c1-4-6(2-12)13-3-5(9)7(4)8(10)11/h3,8H,2,12H2,1H3
    • InChIKey: WMAAAKCFVIHDGQ-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=C(CN)C(C)=C1C(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 168
  • トポロジー分子極性表面積: 38.9
  • 疎水性パラメータ計算基準値(XlogP): 1.4

2-(Aminomethyl)-5-bromo-4-(difluoromethyl)-3-methylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029059389-1g
2-(Aminomethyl)-5-bromo-4-(difluoromethyl)-3-methylpyridine
1805382-11-9 97%
1g
$1,460.20 2022-04-01

2-(Aminomethyl)-5-bromo-4-(difluoromethyl)-3-methylpyridine 関連文献

2-(Aminomethyl)-5-bromo-4-(difluoromethyl)-3-methylpyridineに関する追加情報

Comprehensive Guide to 2-(Aminomethyl)-5-bromo-4-(difluoromethyl)-3-methylpyridine (CAS No. 1805382-11-9)

2-(Aminomethyl)-5-bromo-4-(difluoromethyl)-3-methylpyridine (CAS No. 1805382-11-9) is a specialized pyridine derivative with significant potential in pharmaceutical and agrochemical research. This compound features a unique combination of functional groups, including an aminomethyl moiety, a bromo substituent, and a difluoromethyl group, making it a versatile intermediate for drug discovery and material science applications. Researchers are increasingly interested in this compound due to its structural complexity and potential role in developing novel bioactive molecules.

The molecular structure of 2-(Aminomethyl)-5-bromo-4-(difluoromethyl)-3-methylpyridine offers distinct advantages in medicinal chemistry. The presence of the difluoromethyl group enhances metabolic stability, while the bromo substituent provides a handle for further functionalization via cross-coupling reactions. These properties make it a valuable building block for designing kinase inhibitors, antiviral agents, and other therapeutic compounds. Recent studies highlight its utility in fragment-based drug design, particularly in targeting protein-protein interactions.

In agrochemical applications, 2-(Aminomethyl)-5-bromo-4-(difluoromethyl)-3-methylpyridine has shown promise as a precursor for novel crop protection agents. The difluoromethyl group is known to improve the bioavailability and environmental persistence of agrochemicals, addressing key challenges in modern agriculture. With growing concerns about pesticide resistance and environmental impact, this compound is being explored for developing next-generation herbicides and fungicides with improved efficacy and sustainability profiles.

The synthesis of 2-(Aminomethyl)-5-bromo-4-(difluoromethyl)-3-methylpyridine typically involves multi-step organic transformations, including halogenation, amination, and fluorination reactions. Recent advances in flow chemistry and catalytic methods have improved the efficiency of its production, making it more accessible for research and development purposes. Analytical characterization techniques such as NMR, HPLC, and mass spectrometry are essential for verifying the purity and identity of this compound, particularly given its complex substitution pattern.

Market demand for 2-(Aminomethyl)-5-bromo-4-(difluoromethyl)-3-methylpyridine has been steadily increasing, driven by its applications in drug discovery and specialty chemicals. Pharmaceutical companies are particularly interested in its potential for developing treatments for neurological disorders and infectious diseases. The compound's unique structural features align with current trends in drug development, where fluorinated compounds and heterocyclic scaffolds are gaining prominence for their improved pharmacokinetic properties.

From a regulatory perspective, 2-(Aminomethyl)-5-bromo-4-(difluoromethyl)-3-methylpyridine is classified as a research chemical and should be handled according to standard laboratory safety protocols. While not classified as hazardous under current regulations, proper personal protective equipment should be used when working with this compound. Researchers should consult material safety data sheets and conduct appropriate risk assessments before experimental work.

The future outlook for 2-(Aminomethyl)-5-bromo-4-(difluoromethyl)-3-methylpyridine appears promising, with potential applications expanding beyond its current uses. As computational chemistry and AI-driven drug discovery methods advance, this compound may serve as a valuable scaffold for virtual screening and lead optimization. Its structural features make it particularly interesting for developing covalent inhibitors and targeted protein degraders, two rapidly growing areas in pharmaceutical research.

For researchers sourcing 2-(Aminomethyl)-5-bromo-4-(difluoromethyl)-3-methylpyridine, quality control is paramount. Reputable suppliers should provide comprehensive analytical data and certificates of analysis to ensure compound identity and purity. Storage recommendations typically include protection from moisture and light at controlled temperatures to maintain stability. The compound's shelf life can be extended through proper handling and storage conditions.

In conclusion, 2-(Aminomethyl)-5-bromo-4-(difluoromethyl)-3-methylpyridine (CAS No. 1805382-11-9) represents an important tool for modern chemical research. Its unique combination of functional groups offers diverse opportunities for molecular design across multiple industries. As research continues to uncover new applications for this versatile compound, its role in advancing both pharmaceutical and agrochemical innovation is likely to grow significantly in the coming years.

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